HPV16 E7 (86-93) acetate
Description
HPV16 E7 (86-93) acetate is a synthetic peptide fragment derived from residues 86–93 of the human papillomavirus type 16 (HPV16) E7 oncoprotein, modified with an acetate group to enhance stability . This peptide corresponds to an HLA-A*02:01-restricted epitope, enabling its presentation by major histocompatibility complex (MHC) class I molecules on antigen-presenting cells to activate cytotoxic T lymphocytes (CTLs) . The HPV16 E7 protein is a critical oncoprotein that disrupts cell cycle regulation by binding to the retinoblastoma (pRb) tumor suppressor protein via its LXCXE domain, promoting S-phase entry and cellular transformation . The 86–93 region lies outside the LXCXE motif but is implicated in immunogenic responses, making it a candidate for therapeutic vaccines targeting HPV-associated cancers, particularly cervical carcinoma .
Properties
Molecular Formula |
C39H70N8O12S |
|---|---|
Molecular Weight |
875.1 g/mol |
IUPAC Name |
acetic acid;(2S,3S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C37H66N8O10S.C2H4O2/c1-10-20(7)29(42-26(47)16-39-31(48)23(15-18(3)4)40-33(50)27(38)22(9)46)35(52)43-28(19(5)6)34(51)41-24(17-56)36(53)45-14-12-13-25(45)32(49)44-30(37(54)55)21(8)11-2;1-2(3)4/h18-25,27-30,46,56H,10-17,38H2,1-9H3,(H,39,48)(H,40,50)(H,41,51)(H,42,47)(H,43,52)(H,44,49)(H,54,55);1H3,(H,3,4)/t20-,21-,22+,23-,24-,25-,27-,28-,29-,30-;/m0./s1 |
InChI Key |
UUZNPYYYNUEXFC-CBUKHBBPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)O)N.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HPV16 E7 (86-93) acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The peptide is then purified and characterized using techniques like mass spectrometry and NMR spectroscopy to ensure its purity and structural integrity.
Chemical Reactions Analysis
Types of Reactions
HPV16 E7 (86-93) acetate can undergo various chemical reactions, including:
Oxidation: The cysteine residue in the peptide can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous solutions.
Substitution: Amino acid derivatives with protecting groups in SPPS.
Major Products
The major products formed from these reactions include disulfide-bonded dimers, reduced peptides with free thiols, and peptide analogs with substituted amino acids.
Scientific Research Applications
HPV16 E7 (86-93) acetate has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in immune response modulation and as a target for T-cell epitope mapping.
Medicine: Utilized in the development of therapeutic vaccines for cervical cancer prevention and treatment
Industry: Employed in the production of diagnostic kits and research reagents for HPV-related studies.
Mechanism of Action
HPV16 E7 (86-93) acetate exerts its effects by binding to the HLA-A*0201 molecule, presenting the peptide to CD8+ T cells. This interaction stimulates an immune response, leading to the activation of cytotoxic T lymphocytes that target and destroy HPV-infected cells . The peptide’s ability to bind to HLA molecules and elicit an immune response makes it a valuable component in therapeutic vaccines .
Comparison with Similar Compounds
Comparison with Similar Compounds
HPV16 E7 Peptides from Other Regions
- HPV16 E7 (49–66): This region contains epitopes recognized by monoclonal antibodies (mAbs) 69E2 and 79A11, which bind to conformational epitopes critical for diagnostic assays. Unlike the 86–93 peptide, this region is part of the zinc-binding domain, essential for E7 dimerization and oncogenic activity .
- HPV16 E7 (73–90): Overlaps with the LXCXE domain (residues 79–83), which directly interacts with pRb. Peptides from this region may interfere with E7-pRb binding but are less immunogenic due to structural constraints .
E7 Peptides from Other HPV Types
- HPV18 E7 (87–94) : Shares 60% sequence homology with HPV16 E7 (86–93). However, HPV18 E7 peptides exhibit lower binding affinity to HLA-A*02:01, resulting in weaker CTL responses in preclinical models .
- HPV45 E7 (85–92) : Despite 46% sequence homology with HPV16 E7, its tertiary structure (modeled via SWISS-MODEL) shows a divergent surface charge distribution, reducing cross-reactivity with HPV16 E7-specific antibodies .
Structurally Modified E7 Peptides
- Sig/E7/LAMP-1 Chimera: A vaccinia virus-based vaccine fusing HPV16 E7 with lysosomal sorting signals from LAMP-1.
- HPV16 E7 (86–93) Conjugated to Carrageenan : Marine polysaccharides like carrageenan act as adjuvants, boosting antigen-specific CTL responses by 3-fold compared to peptide-alone formulations .
Multivalent HPV Peptide Vaccines
- HPV16/18/58 E6/E7 Fusion Proteins: Co-expression of E6/E7 from multiple high-risk HPV types in recombinant vaccinia vectors broadens immune coverage.
Key Data Tables
Table 1: Immunogenicity of HPV E7 Peptides
Table 2: Functional Comparison of E7 Oncoproteins
Research Findings and Implications
- Diagnostic Utility: HPV16 E7 (86–93) acetate-based ELISAs demonstrate 97.5% specificity in cervical cancer serology but lower sensitivity (62.5%) compared to E6 peptides (78.6%) .
- Therapeutic Limitations : Native HPV16 E7 peptides exhibit poor MHC class II presentation, necessitating structural modifications (e.g., LAMP-1 fusion) for robust CD4+ T-cell activation .
- Oncogenic Context: HPV16 E7 upregulates Dnmt1, promoting E-cadherin silencing and metastasis . Peptide vaccines targeting non-oncogenic epitopes (e.g., 86–93) avoid interference with these pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
